

An In-depth Technical Guide to N-palmitoyl(d9) dihydrosphingosine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and biological significance of N-palmitoyl(d9) dihydrosphingosine. It is intended to be a valuable resource for researchers and professionals involved in sphingolipid research and drug development.

Core Structure and Properties

N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9 or N-Palmitoyl Sphinganine-d9, is a deuterated form of the naturally occurring sphingolipid, N-palmitoyl dihydrosphingosine. The deuterium labeling is located on the terminal methyl and adjacent methylene groups of the palmitoyl chain. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The fundamental structure consists of a sphinganine (dihydrosphingosine) backbone N-acylated with a d9-palmitic acid. The sphinganine base is characterized by an 18-carbon chain with two hydroxyl groups and an amino group. The absence of the C4-C5 double bond in the sphinganine backbone distinguishes it from ceramide.

Chemical Structure

The formal chemical name for N-palmitoyl(d9) dihydrosphingosine is N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-hexadecanamide-13,13,14,14,15,15,16,16,16-d9.[1]



Physicochemical Data

A summary of the key quantitative data for N-palmitoyl(d9) dihydrosphingosine is presented in the table below.

Property	Value	Reference
Chemical Formula	С34Н60D9NО3	[1]
Molecular Weight	548.972 g/mol	
CAS Number	2260669-52-9	[1]
Physical State	Solid powder	
Solubility	Soluble in DMSO and Ethanol	[1]
Storage Temperature	-20°C	
Mass Spectrometry	[M+H] ⁺ = 549.972 ± 1 amu	

Experimental Protocols Generalized Synthesis Protocol

The synthesis of N-palmitoyl(d9) dihydrosphingosine can be achieved through the coupling of a sphinganine backbone with d9-palmitic acid. A general procedure is outlined below, based on common methods for ceramide synthesis.

Materials:

- d9-Palmitic acid
- D-erythro-dihydrosphingosine (Sphinganine)
- Coupling agent (e.g., PyBOP®, HBTU)
- Base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous solvent (e.g., Dichloromethane DCM, Dimethylformamide DMF)



• Solvents for purification (e.g., Chloroform, Methanol)

Procedure:

- Activation of d9-Palmitic Acid: Dissolve d9-palmitic acid in an anhydrous solvent. Add the
 coupling agent and a base to the solution and stir at room temperature for a specified time to
 activate the carboxylic acid.
- Coupling Reaction: To the activated d9-palmitic acid solution, add a solution of D-erythrodihydrosphingosine in the same anhydrous solvent. Allow the reaction to proceed at room temperature overnight.
- Work-up: Quench the reaction and perform a liquid-liquid extraction to isolate the crude product.
- Purification: Purify the crude product using column chromatography on silica gel, typically with a gradient of methanol in chloroform, to yield pure N-palmitoyl(d9) dihydrosphingosine.

Analytical Methodology

Mass Spectrometry:

N-palmitoyl(d9) dihydrosphingosine is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous N-palmitoyl dihydrosphingosine.

- Sample Preparation: Lipids are extracted from biological samples using a suitable solvent system (e.g., Folch method). A known amount of N-palmitoyl(d9) dihydrosphingosine is spiked into the sample prior to extraction.
- LC Separation: The lipid extract is separated on a reverse-phase C18 column using a gradient of organic solvents.
- MS Detection: The eluent is introduced into a mass spectrometer operating in positive ion mode. The analyte and the internal standard are detected using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The transition for the protonated molecule [M+H]⁺ of N-palmitoyl(d9) dihydrosphingosine is monitored.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule. The absence of the olefinic protons and carbons in the C4-C5 position of the sphinganine backbone is a key diagnostic feature. The signals corresponding to the deuterated palmitoyl chain will be absent in the ¹H NMR spectrum and show characteristic changes in the ¹³C NMR spectrum.

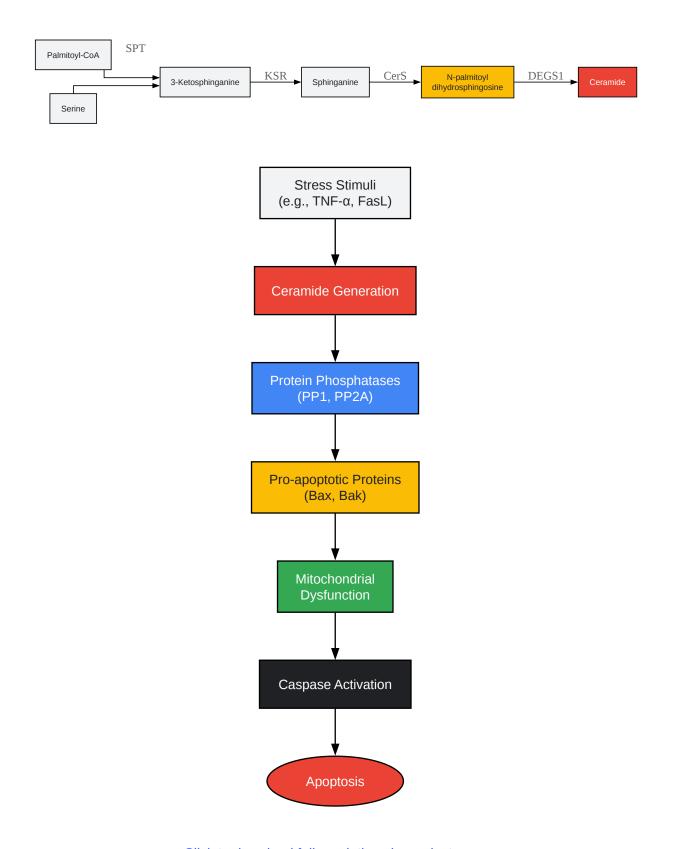
Biological Significance and Signaling Pathways

N-palmitoyl dihydrosphingosine is a key intermediate in the de novo biosynthesis of ceramides and other complex sphingolipids. While often considered less bioactive than ceramide, dihydroceramides can have distinct biological roles and their accumulation can impact cellular processes.

De Novo Ceramide Biosynthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine. N-palmitoyl dihydrosphingosine is a direct precursor to N-palmitoyl ceramide.





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References

- 1. caymanchem.com [caymanchem.com]
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